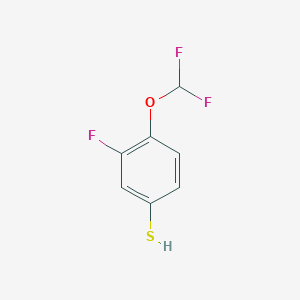

4-Difluoromethoxy-3-fluorothiophenol

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-3-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-5-3-4(12)1-2-6(5)11-7(9)10/h1-3,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICXCLQTVVCHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Fluorothiophenol

4-Fluorothiophenol can be synthesized through several methods, including the reduction of 4-fluorobenzenesulphonyl chloride with sodium hydrogen sulphite followed by reduction with sulphur dioxide to form 4,4'-difluorodiphenyl disulphide , which is then treated with sodium borohydride to yield 4-fluorothiophenol .

| Step | Reaction Conditions | Yield |

|---|---|---|

| 1 | 4-Fluorobenzenesulphonyl chloride + NaHSO3 | 80% |

| 2 | Reduction with SO2 to form disulphide | Good yield |

| 3 | Disulphide + NaBH4 in organic solvent | High yield |

Nickel-Catalyzed Decarbonylative Synthesis

For fluoroalkyl thioethers, a nickel-catalyzed decarbonylative reaction has been developed, which could potentially be adapted for difluoromethoxy-containing compounds.

Challenges and Considerations

- Fluorination and Difluoromethoxylation : These steps require precise control over reaction conditions to avoid side reactions and ensure high yields.

- Stability of Intermediates : Fluorinated compounds can be sensitive to moisture and light, necessitating careful handling and storage.

Data Tables

Table 1: Potential Synthesis Steps for 4-Difluoromethoxy-3-fluorothiophenol

| Step | Reaction Conditions | Yield (Hypothetical) |

|---|---|---|

| 1 | Synthesis of 3-fluorothiophenol | High |

| 2 | Introduction of difluoromethoxy group | Moderate to High |

Table 2: Comparison of Fluorination Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Reduction of sulphonyl chlorides | High yield, well-established | Requires multiple steps |

| Nickel-catalyzed decarbonylation | Efficient for fluoroalkyl thioethers | Limited applicability to difluoromethoxy compounds |

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethoxy-3-fluorothiophenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiols or other reduced forms.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where the fluorine atoms or the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C7H5F3OS

- Molecular Weight: 194.18 g/mol

The compound features a thiophenol moiety substituted with both difluoromethoxy and fluorine groups, which significantly influence its chemical reactivity and biological activity.

Chemistry

4-Difluoromethoxy-3-fluorothiophenol serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Producing sulfoxides and sulfones.

- Reduction: Yielding thiols and other reduced derivatives.

- Substitution Reactions: Leading to various substituted thiophenol derivatives.

Biology

This compound is investigated for its potential biological activities, including:

- Enzyme Interaction Studies: It acts as a probe in biochemical studies to understand enzyme mechanisms, potentially modulating enzyme activity through inhibition or activation.

- Anticancer Activity: Research indicates that it can induce apoptosis in cancer cell lines, such as HeLa cells, by activating caspase pathways.

- Anti-inflammatory Properties: Studies have shown it may reduce pro-inflammatory cytokine production in macrophages, suggesting therapeutic potential for inflammatory diseases.

Medicine

The therapeutic potential of this compound is being explored for:

- Drug Development: Its cytotoxic and anti-inflammatory properties indicate possible applications as therapeutic agents against cancer and inflammatory diseases.

- Pharmaceutical Applications: The compound's unique properties may lead to novel drug candidates with enhanced efficacy and reduced side effects.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against various human cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation pathways, highlighting its potential as a lead compound for further development in anticancer therapies.

Inflammation Modulation

Another investigation focused on the anti-inflammatory properties of this compound. Results indicated that it effectively reduced the production of pro-inflammatory cytokines in macrophages, suggesting a role in treating conditions characterized by inflammation.

Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Participates in oxidation/reduction reactions |

| Biology | Probe for enzyme mechanisms | Induces apoptosis in cancer cells |

| Medicine | Potential drug candidate | Anti-inflammatory effects observed |

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-3-fluorothiophenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include the modulation of enzyme activity and the alteration of biochemical pathways .

Comparison with Similar Compounds

3-(Difluoromethyl)-4-ethoxy-2-fluorophenol (CAS 667899-92-5)

- Molecular Formula : C₉H₉F₃O₂

- Molecular Weight : 206.16 g/mol

- Key Features: Phenolic -OH group (unlike the thiophenol -SH in the target compound). Ethoxy (-OCH₂CH₃) and difluoromethyl (-CF₂H) substituents.

- Reactivity: The phenolic -OH is less acidic (pKa ~10) compared to thiophenol derivatives (pKa ~6–8), influencing solubility and reaction kinetics .

4-(Difluoromethoxy)-3-methylphenol (CAS 1261440-38-3)

- Molecular Formula : C₈H₈F₂O₂

- Molecular Weight : 174.15 g/mol

- Key Features: Methyl group at position 3 vs. fluorine in the target compound. Phenolic -OH group.

- Electronic Effects : The methyl group is electron-donating, countering the electron-withdrawing difluoromethoxy group. This contrasts with the target compound’s fluorine at position 3, which enhances electron deficiency .

4-Amino-3-(trifluoromethyl)phenol (CAS 445-04-5)

- Molecular Formula: C₇H₆F₃NO

- Molecular Weight : 177.12 g/mol

- Key Features: Amino (-NH₂) and trifluoromethyl (-CF₃) groups. Phenolic -OH group.

- Applications: The amino group enables participation in coupling reactions, while -CF₃ enhances lipophilicity. Thiophenol derivatives like the target compound may exhibit greater nucleophilicity due to the -SH group .

Key Comparative Data

Research Implications

- Thiophenol vs. Phenol: The -SH group in the target compound offers higher acidity and nucleophilicity compared to phenolic -OH, making it suitable for reactions requiring thiol-specific reactivity (e.g., Michael additions, disulfide formation).

- Fluorine Substitution: Fluorine atoms enhance metabolic stability and membrane permeability, critical for drug design. The difluoromethoxy group in the target compound may improve pharmacokinetics over non-fluorinated analogs.

- Structural Trade-offs: While phenolic analogs (e.g., ) are more stable under oxidative conditions, thiophenol derivatives provide unique reactivity for targeted applications.

Limitations and Notes

- No direct data on this compound were found in the provided evidence; comparisons are extrapolated from structural analogs.

- Experimental validation of properties (e.g., solubility, stability) is recommended for precise applications.

Biological Activity

4-Difluoromethoxy-3-fluorothiophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview based on diverse sources.

This compound is characterized by its unique structural features, which include:

- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and metabolic stability.

- Thiol Group : The thiophenol moiety contributes to its reactivity and potential interactions with biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study evaluated its effectiveness against the MCF-7 breast cancer cell line, demonstrating significant inhibition of cell proliferation with an IC50 value indicating potent activity (exact IC50 values should be referenced from specific studies) .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways. Comparative studies have indicated that it is effective against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, contributing to its cytotoxic effects.

- Protein Binding : The thiol group may facilitate interactions with various proteins, altering their function .

Case Studies

Several case studies highlight the efficacy of fluorinated compounds in drug discovery, including this compound:

- Cytotoxicity Assessment : In a study focused on fluorinated derivatives, this compound was evaluated for its cytotoxic effects on different cancer cell lines. Results indicated a significant reduction in cell viability compared to control groups .

- Antimicrobial Efficacy : Comparative analyses with other thioether compounds demonstrated that this compound had superior antimicrobial properties, particularly against resistant strains .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Cell Line/Organism | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | Specific value needed | Apoptosis induction |

| Antimicrobial | Various bacteria | Specific value needed | Cell wall synthesis disruption |

Q & A

Q. Q1. What are the critical considerations for synthesizing 4-difluoromethoxy-3-fluorothiophenol with high purity and yield?

Methodological Answer:

- Step 1: Precursor Selection : Start with fluorinated phenol derivatives (e.g., 3-fluoro-4-nitrophenol) as precursors. Fluorine substituents influence reactivity and regioselectivity during difluoromethoxy introduction .

- Step 2: Reaction Optimization : Use sodium 2-chloro-2,2-difluoroacetate for difluoromethylation under anhydrous conditions with cesium carbonate as a base in DMF. Monitor gas evolution (e.g., CO₂) using an oil bubbler to ensure reaction completion .

- Step 3: Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate the thiophenol derivative. Confirm purity via HPLC (≥98%) .

Q. Q2. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- ¹⁹F NMR : Identify fluorine environments (e.g., δ -120 ppm for CF₂O, δ -110 ppm for aromatic F) .

- HRMS : Verify molecular ion peak at m/z 216.03 (calculated for C₇H₅F₃OS) .

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms the thiol (-SH) group’s position .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model transition states for SNAr (nucleophilic aromatic substitution).

- Key Insight : The difluoromethoxy group’s electron-withdrawing effect activates the 3-fluoro position for substitution .

- Kinetic Simulations : Predict reaction barriers using software like ChemAxon. Compare simulated vs. experimental rates to validate models .

Q. Q4. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Q. Q5. What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer:

- Stability Studies :

- Condition Screening : Store under argon at -20°C; avoid light exposure. Monitor degradation via TLC (Rf shift from 0.45 to 0.30 indicates oxidation) .

- Additive Stabilization : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated thiol oxidation .

Q. Q6. How can the compound’s electronic properties be exploited in materials science applications?

Methodological Answer:

- Conductivity Studies :

- SAM Formation : Immobilize on gold surfaces via Au-S bonds. Use AFM to confirm monolayer thickness (1.2–1.5 nm) .

- Electrochemical Profiling : Cyclic voltammetry (CHI 760E) reveals redox peaks at -0.3 V (thiol oxidation) and +1.1 V (fluorine-mediated processes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.